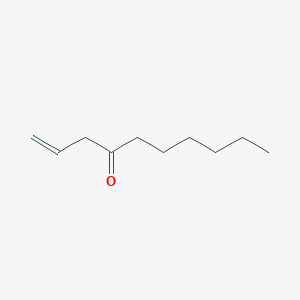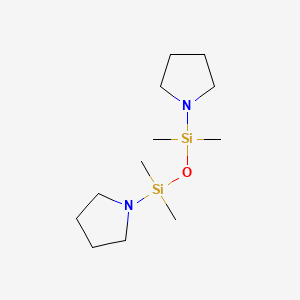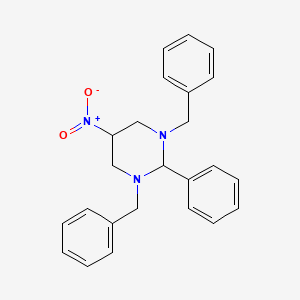
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is an organic compound that belongs to the class of hexahydropyrimidines This compound is characterized by the presence of two benzyl groups, a nitro group, and a phenyl group attached to a hexahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine typically involves the condensation of benzylamine, benzaldehyde, and nitroacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like benzene. The mixture is heated to facilitate the formation of the hexahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3-Dibenzyl-2-phenylhexahydropyrimidine-5-amine.
Applications De Recherche Scientifique
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibenzyl-2-phenylhexahydropyrimidine:
1,3-Dibenzyl-5-nitroimidazolidine: Contains an imidazolidine ring instead of a hexahydropyrimidine ring, leading to different chemical properties.
1,3-Dibenzyl-5-nitro-2-phenylpyrimidine: Has a pyrimidine ring, which alters its chemical behavior compared to the hexahydropyrimidine ring.
Uniqueness
1,3-Dibenzyl-5-nitro-2-phenylhexahydropyrimidine is unique due to the combination of its structural features, including the hexahydropyrimidine ring, nitro group, and benzyl and phenyl groups
Propriétés
Numéro CAS |
65344-67-4 |
|---|---|
Formule moléculaire |
C24H25N3O2 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
1,3-dibenzyl-5-nitro-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C24H25N3O2/c28-27(29)23-18-25(16-20-10-4-1-5-11-20)24(22-14-8-3-9-15-22)26(19-23)17-21-12-6-2-7-13-21/h1-15,23-24H,16-19H2 |
Clé InChI |
GCXKXHHMPQHPKE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


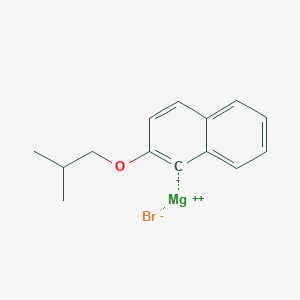
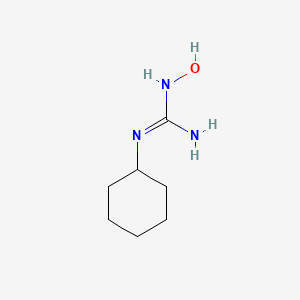
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
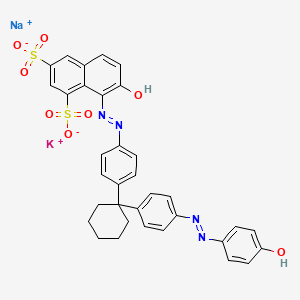
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)


![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
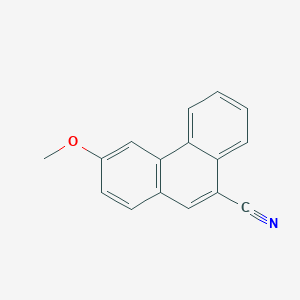
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)

